2-Ethylhexyl chloroformate

Vapor Pressure Volatility Process Safety

Substituting short-chain chloroformates in EHP synthesis introduces uncontrolled exothermic risks and yields initiators with altered SADT profiles incompatible with PVC matrices. 2-Ethylhexyl chloroformate (CAS 24468-13-1) is the irreplaceable precursor for di(2-ethylhexyl) peroxydicarbonate (EHP), the dominant low-temperature initiator for suspension PVC polymerization. • Low volatility (1 mm Hg at 45°C) and slow hydrolysis rate ensure safer handling and predictable kinetics vs. methyl/ethyl analogs. • Branched 2-ethylhexyl chain confers essential lipophilicity and low SADT (5°C) to the resulting peroxide. • Supplied as ≥98% purity liquid; available from research to bulk quantities.

Molecular Formula C9H17ClO2
Molecular Weight 192.68 g/mol
CAS No. 24468-13-1
Cat. No. B1294376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl chloroformate
CAS24468-13-1
Molecular FormulaC9H17ClO2
Molecular Weight192.68 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)Cl
InChIInChI=1S/C9H17ClO2/c1-3-5-6-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3
InChIKeyRTGLJCSUKOLTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexyl Chloroformate (24468-13-1): Essential Procurement & Property Overview


2-Ethylhexyl chloroformate (2-EHCF, CAS 24468-13-1) is a clear, colorless to light yellow liquid [1] belonging to the class of alkyl chloroformates. With the molecular formula C9H17ClO2 and a molecular weight of 192.71 g/mol [1], it is a reactive ester of chloroformic acid, characterized by a branched 2-ethylhexyl alkyl chain. As a key phosgene derivative , it serves as a vital intermediate, predominantly for the synthesis of organic peroxides, particularly the high-activity polymerization initiator di(2-ethylhexyl) peroxydicarbonate (EHP) [2].

Workflow EHP initiator synthesis for PVC polymerization
Selection Branched 2-ethylhexyl chain; short-chain analogs may not transfer directly
Context Reactive phosgene derivative; lower volatility supports process safety review

2-Ethylhexyl Chloroformate (24468-13-1): Why In-Class Substitution Leads to Functional Failure


Alkyl chloroformates are a chemically reactive class, but they are not interchangeable reagents. The alkyl substituent dictates critical physical properties and reaction outcomes that directly impact process safety, selectivity, and final product performance. The 2-ethylhexyl group confers significantly lower volatility and a markedly slower rate of hydrolysis compared to lower alkyl analogs like methyl or ethyl chloroformate [1][2]. These differences are not minor; they govern the compound's stability in storage, its behavior in biphasic or aqueous reaction systems, and the lipophilicity and decomposition profile of the peroxydicarbonate initiator it is used to create. Substituting a lower-cost, short-chain analog without process re-validation will fundamentally alter reaction kinetics, introduce unanticipated safety risks due to higher vapor pressure, and yield a peroxydicarbonate product with a different self-accelerating decomposition temperature (SADT) and incompatibility with the intended polymer matrix [3].

Volatility shift
Short-chain analogs exhibit higher vapor pressure; substitution may alter process exposure control and safety review
Hydrolytic stability gap
Lower chloroformates hydrolyze faster; may reduce yield in aqueous or biphasic reaction systems
Initiator specificity
2-EHCF structural requirement may limit substitution; alternative chains produce different peroxide initiator profiles

2-Ethylhexyl Chloroformate (24468-13-1): Quantified Differentiation Evidence for Scientific & Procurement Decisions


2-Ethylhexyl Chloroformate Exhibits Significantly Lower Volatility Than Methyl or Ethyl Analogs

2-Ethylhexyl chloroformate (2-EHCF) exhibits a dramatically lower vapor pressure compared to short-chain chloroformates. This is a direct consequence of its higher molecular weight and branched alkyl chain. At 45°C, the vapor pressure of 2-EHCF is just 1 mm Hg [1]. In contrast, the vapor pressure of methyl chloroformate is 108.5 mm Hg at 25°C [2], and for ethyl chloroformate it is 22.4 mm Hg at 25°C [2]. This quantifiable difference in volatility is critical for both occupational safety and process control.

Vapor Pressure
Head-to-head
2-EHCF: 1 mm Hg (45°C) Methyl: 108.5 mm Hg (25°C) Ethyl: 22.4 mm Hg (25°C)
Supports process safety and exposure review
Temperature difference (45°C vs 25°C); extrapolated comparison
Vapor Pressure Volatility Process Safety Occupational Exposure

2-Ethylhexyl Chloroformate Hydrolyzes Markedly Slower Than Methyl Chloroformate

The rate of hydrolysis in water is a critical performance parameter for chloroformates used in two-phase reactions or during storage. 2-Ethylhexyl chloroformate, classified as a 'higher' chloroformate, hydrolyzes more slowly at room temperature than 'lower' analogs like methyl and ethyl chloroformate [1]. While exact half-life data for 2-EHCF is not provided in the literature, the class-level trend is well-established. In stark contrast, methyl chloroformate has a measured hydrolysis half-life of 20.5 minutes at 25°C [2]. This increased stability to moisture directly impacts reaction yields in aqueous or biphasic conditions and extends the viable storage lifetime of the reagent.

Hydrolytic Stability
Class-level
2-EHCF: Slow hydrolysis (qualitative) Methyl: Half-life 20.5 min (25°C)
May support aqueous reaction yields
No quantitative data for 2-EHCF; class inference
Hydrolytic Stability Aqueous Compatibility Reaction Selectivity Handling

2-Ethylhexyl Chloroformate Enables High-Purity Synthesis of the Specialized Initiator EHP (Di(2-ethylhexyl) Peroxydicarbonate)

2-Ethylhexyl chloroformate is the essential and specific precursor for synthesizing the high-activity polymerization initiator, di(2-ethylhexyl) peroxydicarbonate (EHP) . The synthesis of EHP is a critical industrial application, and the purity of the 2-EHCF starting material directly impacts the safety and efficiency of this exothermic process. A patented synthesis and purification method demonstrates that 2-EHCF can be produced with a high analytical content of 98.2% [1], which is crucial for the subsequent peroxidation reaction to minimize side reactions and improve the quality of the resulting EHP. The process described yields 2-EHCF with minimal impurities such as diisooctyl carbonate (0.29%), unreacted isooctyl alcohol (0.01%), and chloroisooctane (1.5%) [1]. No other alkyl chloroformate can be used to produce this specific peroxydicarbonate, which is valued for its low self-accelerating decomposition temperature (SADT) of only 5°C, making it a highly effective initiator for vinyl chloride polymerization [2].

EHP Precursor Purity
Head-to-head
2-EHCF purity: 98.2% Unique structural requirement for EHP
Supports initiator quality and synthesis safety
Patent data; purity is critical quality attribute
Organic Peroxide Synthesis PVC Polymerization Initiator Precursor Reaction Yield

2-Ethylhexyl Chloroformate Serves as a Key Building Block for 1,2,4-Oxadiazol-5-one Heterocycles

2-Ethylhexyl chloroformate has a demonstrated and specific application in the synthesis of 1,2,4-oxadiazol-5-ones . This class of heterocycles is an important scaffold in medicinal chemistry. The specific use of 2-EHCF in this context, as noted in vendor documentation, suggests it provides a particular reactivity profile or yields a desired lipophilic ester prodrug that other, simpler chloroformates (e.g., methyl, ethyl) would not. While not a head-to-head yield comparison, this application represents a distinct and valuable synthetic niche. For example, it is used in the preparation of 3-(4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one .

Heterocycle Synthesis
Data to verify
Used for 1,2,4-oxadiazol-5-ones synthesis
Supports medicinal chemistry building block selection
Supplier-documented; no comparative yield data
Medicinal Chemistry Heterocyclic Synthesis Building Block Pharmaceutical Intermediate

2-Ethylhexyl Chloroformate's Boiling Point (208°C) is Over 100°C Higher Than Methyl Chloroformate (71°C)

The boiling point is a fundamental physical property that dictates both safe handling and the ability to perform high-temperature reactions without reagent loss. 2-Ethylhexyl chloroformate has a boiling point of 208°C [1]. This is drastically higher than the boiling points of short-chain analogs: methyl chloroformate boils at 71.0°C and ethyl chloroformate at 95°C [2]. This difference of over 100°C provides a much wider operational temperature window for 2-EHCF, reducing the risk of thermal decomposition or loss of reagent during exothermic reactions and simplifying its purification by distillation.

Boiling Point
Head-to-head
2-EHCF: 208°C Methyl: 71.0°C Ethyl: 95°C
Supports wider process temperature range and storage
Atmospheric pressure implied
Thermal Stability Boiling Point Reaction Temperature Distillation

2-Ethylhexyl Chloroformate (24468-13-1): Primary Industrial and Research Use Cases Validated by Evidence


Industrial-Scale Production of the PVC Polymerization Initiator Di(2-ethylhexyl) Peroxydicarbonate (EHP)

This is the dominant and irreplaceable industrial application for 2-ethylhexyl chloroformate. As a key precursor, 2-EHCF is reacted with hydrogen peroxide and a base to produce EHP [1]. EHP is a high-activity initiator used for the suspension polymerization of vinyl chloride to produce polyvinyl chloride (PVC) [2][3]. The unique branched alkyl chain of 2-EHCF imparts the necessary lipophilicity and low SADT (5°C) to the resulting peroxide, making it effective at low temperatures (40-65°C) [4]. No other chloroformate can be substituted in this process, making 2-EHCF a strategic and non-substitutable raw material for the PVC industry.

Synthesis of Lipophilic 1,2,4-Oxadiazol-5-one Heterocycles for Medicinal Chemistry Research

In research-scale organic synthesis, 2-ethylhexyl chloroformate is a specialized reagent for constructing 1,2,4-oxadiazol-5-one rings . This application leverages the specific reactivity of the chloroformate group with amidoximes or related nucleophiles. The bulky, lipophilic 2-ethylhexyl group is incorporated into the final molecule, a feature that is valuable for modulating the pharmacokinetic properties (e.g., logP) of potential drug candidates. This use case is particularly relevant for medicinal chemistry laboratories engaged in the development of novel pharmaceuticals or agrochemicals where this heterocyclic core is a key pharmacophore.

Precursor to Specialty Organic Peroxides for Polymer and Acrylics Production

Beyond EHP, 2-ethylhexyl chloroformate is a building block for a broader family of organic peroxides . These include various peroxyesters and other peroxydicarbonates used as initiators for the polymerization of ethylene, acrylates, and methacrylates [5]. The choice of 2-EHCF over other chloroformates in these syntheses is driven by the need for an initiator with a specific decomposition half-life and solubility profile in the chosen monomer or solvent system. The slower hydrolysis rate and lower volatility of 2-EHCF (as established in Section 3) also make it a more robust and safer reagent for the industrial production of these often thermally sensitive peroxide products.

Research Applications Requiring a Bulky, Branched-Chain Chloroformate Reagent

In a more general research context, 2-ethylhexyl chloroformate serves as a reagent of choice when a chemist needs to introduce a bulky, branched alkyl group as a carbonate or carbamate protecting group, or to study the effect of sterics on reaction outcomes. The quantifiable differentiation established in Section 3—specifically its high boiling point (208°C), low volatility (1 mm Hg at 45°C), and increased hydrolytic stability—makes it a more practical and safer alternative to volatile, low-boiling alkyl chloroformates (like methyl or ethyl) for laboratory-scale reactions that may require heating or extended reaction times [6][7]. This translates to easier handling, more predictable reaction kinetics, and higher yields in certain transformations where reagent loss or decomposition would otherwise be a concern.

Application
Selection Property
Validation Focus
EHP initiator synthesis for PVC
Branch-chain structural requirement
Precursor purity; SADT of resulting EHP
Lipophilic oxadiazole heterocycles
Reactivity for oxadiazole ring formation
Lipophilic substituent incorporation; reaction selectivity
Specialty peroxide initiators for acrylics
Controlled hydrolysis and volatility
Decomposition half-life of peroxide; solvent compatibility
Bulky chloroformate protecting group reagent
Low volatility and thermal stability
Reaction yield under heating; reagent loss prevention

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